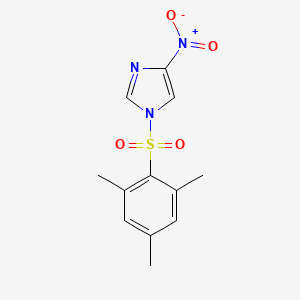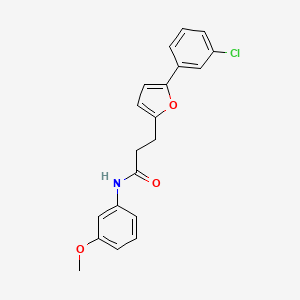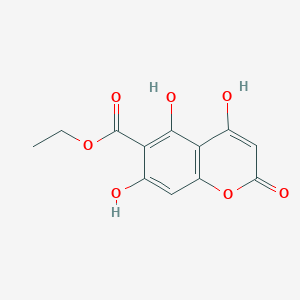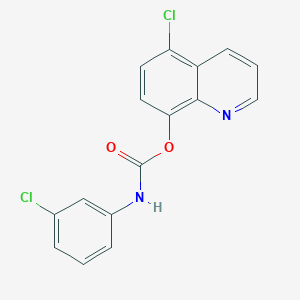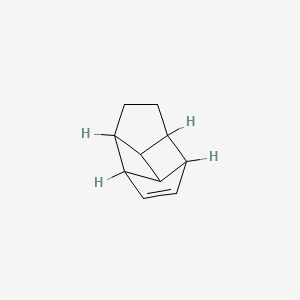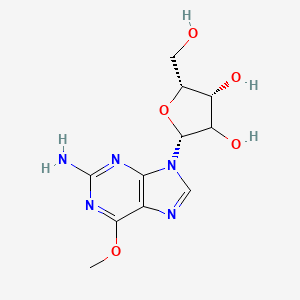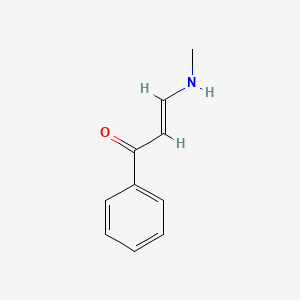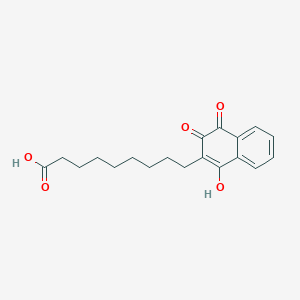
9-(3-Hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)nonanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(3-Hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)nonanoic acid is a complex organic compound characterized by its unique structure, which includes a naphthalene ring system with hydroxy and dioxo functional groups
Métodos De Preparación
The synthesis of 9-(3-Hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)nonanoic acid typically involves multi-step organic reactions. One common method includes the nucleophilic addition of 2-hydroxy-1,4-naphthoquinone to a suitable precursor, followed by further functionalization to introduce the nonanoic acid chain. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as anhydrous tetrabutylammonium fluoride (TBAF) to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
9-(3-Hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)nonanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The dioxo groups can be reduced to hydroxyl groups under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxy and dioxo positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Aplicaciones Científicas De Investigación
9-(3-Hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)nonanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 9-(3-Hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)nonanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and dioxo groups play a crucial role in these interactions, facilitating binding to the active sites of target molecules. This binding can modulate the activity of the target, leading to various biological effects .
Comparación Con Compuestos Similares
Similar compounds to 9-(3-Hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)nonanoic acid include:
3-Hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl acetate: This compound shares a similar naphthalene ring system but differs in the functional groups attached.
2,3,4,9-Tetrahydro-9-(3-hydroxy-1,4-dioxo-1H-dihydro-naphthalen-2-yl)-8-methoxy-3,3-dimethyl-1H-xanthen-1-one: This compound has a more complex structure with additional functional groups and rings
The uniqueness of this compound lies in its specific combination of functional groups and the length of the nonanoic acid chain, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
77634-56-1 |
|---|---|
Fórmula molecular |
C19H22O5 |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
9-(1-hydroxy-3,4-dioxonaphthalen-2-yl)nonanoic acid |
InChI |
InChI=1S/C19H22O5/c20-16(21)12-6-4-2-1-3-5-11-15-17(22)13-9-7-8-10-14(13)18(23)19(15)24/h7-10,22H,1-6,11-12H2,(H,20,21) |
Clave InChI |
PJGPHEMHXMNNGV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)CCCCCCCCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


